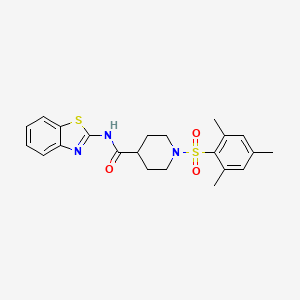
N-(2-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide, commonly known as PAC-1, is a small molecule that has been identified as a potential anticancer agent. It belongs to the class of pyrazole-based compounds and has been extensively studied for its ability to induce apoptosis in cancer cells.
Wirkmechanismus
The exact mechanism of action of PAC-1 is not fully understood. However, it is believed to act by binding to procaspase-3, an inactive form of the enzyme caspase-3, and inducing its activation. Caspase-3 is a key enzyme involved in the process of apoptosis, or programmed cell death. By activating caspase-3, PAC-1 triggers the apoptotic pathway in cancer cells, leading to their death.
Biochemical and Physiological Effects:
PAC-1 has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to inhibit tumor growth in animal models. In addition to its anticancer properties, PAC-1 has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. PAC-1 has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PAC-1 is its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. PAC-1 has also been shown to have low toxicity and good bioavailability. However, one of the limitations of PAC-1 is its relatively low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of PAC-1 and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on PAC-1. One area of interest is the development of more efficient synthesis methods for PAC-1, which could increase its yield and reduce its cost. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PAC-1 treatment. In addition, further studies are needed to fully understand the mechanism of action of PAC-1 and its potential side effects. Finally, there is a need for clinical trials to evaluate the safety and efficacy of PAC-1 in humans.
Synthesemethoden
The synthesis of PAC-1 involves the reaction of 3-chloro-2-pyrazinecarboxylic acid with 3-aminopyridine in the presence of triethylamine. The resulting product is then reacted with cyclopentanecarbonyl chloride to obtain PAC-1. The overall yield of the synthesis process is around 35%.
Wissenschaftliche Forschungsanwendungen
PAC-1 has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. PAC-1 has been tested against a wide range of cancer cell lines, including breast cancer, lung cancer, colon cancer, and leukemia. In addition to its anticancer properties, PAC-1 has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14(11-5-1-2-6-11)17-12-7-3-8-15-13(12)18-10-4-9-16-18/h3-4,7-11H,1-2,5-6H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLXBONFXOEWSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C(N=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,6-dichlorophenyl)-5-methyl-N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B7537347.png)


![1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane](/img/structure/B7537365.png)



![3-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7537381.png)
![N-[2-(dimethylamino)phenyl]furan-2-carboxamide](/img/structure/B7537395.png)
![N-[3-[5-(dimethylsulfamoyl)-2-methylanilino]-3-oxopropyl]adamantane-1-carboxamide](/img/structure/B7537396.png)
![(2S)-1-[[1-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-2-ol](/img/structure/B7537398.png)
![N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7537410.png)

![1-[(3-Fluoro-4-methylphenyl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)urea](/img/structure/B7537423.png)